1,4,8-Cyclododecatriene
Description
Properties
Molecular Formula |
C12H18 |
|---|---|
Molecular Weight |
162.27 g/mol |
IUPAC Name |
cyclododeca-1,4,8-triene |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,5,7-8,10H,3-4,6,9,11-12H2 |
InChI Key |
STFWPHPXWOGRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC=CCC=CC1 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
1. Production of Dodecanedioic Acid
One of the primary applications of 1,4,8-cyclododecatriene is in the synthesis of dodecanedioic acid through hydrogenation processes. The compound can be selectively hydrogenated to yield cyclododecene, which can subsequently be oxidized to produce dodecanedioic acid. This acid is significant in the production of polyamide and polyester resins, as well as surface-active agents .
| Process | Starting Material | Intermediate | Final Product |
|---|---|---|---|
| Hydrogenation | This compound | Cyclododecene | Dodecanedioic Acid |
2. Synthesis of Perfuming Ingredients
This compound derivatives are also utilized as intermediates in the synthesis of various perfuming compounds. For instance, the compound 4,8-cyclododecadien-1-one is derived from this compound and is noted for its woody and musky scent characteristics. These compounds are integrated into consumer products such as fragrances and cosmetics .
Environmental Applications
1. Emerging Contaminants
Research has indicated that compounds like this compound may play a role in the transformation products of emerging contaminants in the environment. Understanding these transformations is crucial for assessing their ecological impact and potential risks associated with chemical pollution .
Case Study 1: Hydrogenation Process
A study detailed a method for the partial hydrogenation of 1,5,9-cyclododecatriene to cyclododecene using iridium trichloride as a catalyst. This process was optimized under various conditions to maximize yield and efficiency. The resulting cyclododecene was then oxidized to dodecanedioic acid. This case highlights the compound's utility in producing commercially valuable chemicals .
Case Study 2: Perfume Development
In a study focused on fragrance development, researchers synthesized several derivatives of this compound to create novel perfuming agents. The study demonstrated how variations in stereochemistry influenced olfactory properties and consumer acceptance. This application underscores the versatility of cyclododecatriene derivatives in enhancing product formulations .
Chemical Reactions Analysis
Hydrogenation Reactions
1,5,9-Cyclododecatriene undergoes selective or full hydrogenation depending on reaction conditions:
Key findings:
-
The cis,trans,trans-isomer hydrogenates faster than all-trans isomers due to steric factors .
-
Full hydrogenation produces cyclododecane, a precursor for nylon-12 .
(a) Epoxidation
CDT reacts with oxidizing agents to form epoxides:
Mechanistic insight :
N₂O reacts preferentially at trans-double bonds (activation energy: 22.4 kcal/mol vs. 26.0 kcal/mol for cis-bonds) .
(b) Baeyer-Villiger Oxidation
Cyclododecanone (derived from CDT) reacts with H₂O₂ under acidic conditions to form laurolactone :
Cycloaddition and Transannular Reactions
CDT participates in Diels-Alder and transannular reactions:
| Reaction Type | Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, 100°C | Bicyclic adducts | Stereospecific | |
| Transannular closure | BF₃·(C₂H₅)₂O | Bicyclo[5.5.0]dodeca-1,7-diene | Retains ring strain |
Halogenation and Addition Reactions
Polymerization and Oligomerization
CDT forms oligomers under Ziegler-Natta catalysis :
Isomerization
Thermal or catalytic isomerization alters double-bond geometry :
Comparison with Similar Compounds
Key Research Trends and Contradictions
- Catalytic Hydrogenation : Pd/C catalysts modified with oxygen-containing groups show enhanced activity for cyclododecatriene hydrogenation, but performance varies by isomer .
- Environmental Impact : 1,5,9-Cyclododecatriene’s persistence contrasts with 1,4,8-isomer’s undefined biodegradability, highlighting regulatory gaps .
- Stereochemical Control : The 1,4,8-isomer’s conformational rigidity enables precise stereoselective synthesis, unlike the more flexible 1,5,9-isomer .
Q & A
Q. What are the established methods for synthesizing and characterizing 1,4,8-cyclododecatriene (CDT)?
CDT synthesis typically involves catalytic cyclization of linear precursors or isomerization of related cyclic trienes. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing stereoisomers via coupling constants) and gas chromatography-mass spectrometry (GC-MS) for purity analysis. For isomer-specific identification, UV-Vis spectroscopy can track conjugation patterns . Experimental protocols must detail catalyst selection (e.g., Aliquat®336 for phase-transfer catalysis) and reaction conditions (temperature, solvent) to ensure reproducibility .
Q. What analytical techniques are critical for assessing CDT stability under experimental conditions?
Key techniques include:
- Thermogravimetric analysis (TGA) to monitor decomposition temperatures.
- Kinetic studies under varying pH, temperature, and oxidizing/reducing agents to assess reactivity trends .
- Chromatographic methods (HPLC, GC) to detect degradation byproducts.
For example, CDT reacts exothermically with strong oxidizers, necessitating inert atmospheres for storage .
Q. Table 1: Key Physicochemical Properties of CDT
| Property | Value/Method | Source |
|---|---|---|
| Boiling Point | ~476.6°F (estimated) | |
| Reactivity with H₂O₂ | Epoxidation under PTC | |
| Soil Mobility (Koc) | ~5300 (immobile in soil) |
Advanced Research Questions
Q. How can researchers optimize catalytic systems for selective CDT epoxidation?
Epoxidation efficiency depends on catalyst design and reaction engineering. For example:
- Phase-transfer catalysis (PTC) using Aliquat®336 or Na₂WO₄/H₃PO₄ achieves >90% selectivity for 1,2-epoxy-5,9-cyclododecadiene (ECDD) under mild conditions (50–70°C, 30–60 min) .
- Central composite design (CCD) statistical models optimize variables: catalyst loading (0.05–0.13 g/mmol CDT), H₂O₂ molar ratio (0.5–1.5 mmol/mmol CDT), and solvent volume. Response surface methodology (RSM) validates interactions between variables .
Q. How should contradictory data on CDT’s reactivity with reducing agents be resolved?
CDT may release hydrogen gas upon contact with strong reductants, but conflicting reports exist on reaction thresholds. Mitigation strategies include:
Q. What methodologies ensure reproducibility in stereochemical analysis of CDT derivatives?
- Chiral chromatography (e.g., HPLC with chiral stationary phases) separates enantiomers.
- Vibrational circular dichroism (VCD) provides absolute configuration data.
- X-ray crystallography resolves crystal packing effects that may distort NMR-based stereochemical assignments .
Methodological Guidance
Q. How can researchers design statistically robust experiments for CDT-based reaction optimization?
Q. Table 2: Comparison of Catalytic Systems for CDT Epoxidation
| Catalyst System | Selectivity (%) | Conditions | Reference |
|---|---|---|---|
| Aliquat®336/H₂O₂ | 92 | 60°C, 45 min, PTC | |
| Mo(CO)₆/TBHP | 88 | Homogeneous, 70°C | |
| W-SBA-15-WG12 (failed) | N/A | UV-Vis showed no W uptake |
Q. What are best practices for reporting CDT-related data to meet peer-review standards?
- Experimental section : Include catalyst synthesis protocols, purification steps, and spectral data (e.g., NMR shifts, IR peaks). For known compounds, cite prior characterization methods .
- Supporting information : Deposit raw datasets (e.g., CCD input/output matrices) and crystallographic data in repositories. Avoid duplicating figures/tables in the main text .
Safety and Compliance
Q. What safety protocols are essential for handling CDT in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and fume hoods for vapor control .
- Spill management : Use non-combustible absorbents (e.g., vermiculite) and avoid water to prevent environmental release .
Data Synthesis and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
